3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine
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Overview
Description
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is a heterocyclic compound containing a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine typically involves the reaction of 2-chloro-2-phenylethylamine with a thiazolidine derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired thiazolidin-2-imine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. For example, it may inhibit key enzymes involved in cell division, leading to apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-2-phenylethyl)-2-thiazolidiniminium p-toluenesulfonate
- 4-Chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine is unique due to its specific structural features, such as the presence of both a thiazolidine ring and a chloro-phenylethyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2-chloro-2-phenylethyl)-1,3-thiazolidin-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c12-10(9-4-2-1-3-5-9)8-14-6-7-15-11(14)13/h1-5,10,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMWFCUPSUANSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N)N1CC(C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377874 |
Source
|
Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46425-47-2 |
Source
|
Record name | 3-(2-Chloro-2-phenylethyl)-1,3-thiazolidin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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